molecular formula C5H5NO4 B1450280 2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1503697-10-6

2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B1450280
M. Wt: 143.1 g/mol
InChI Key: TXZAVECFEDUDCB-UHFFFAOYSA-N
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Description

“2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H5NO4 . It has a molecular weight of 143.10 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid” consists of an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a carboxylic acid group .

Scientific Research Applications

Synthesis Applications

Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines The research by Melo et al. (2004) explores the thermolysis of carboxylic acids, including 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid, to produce novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles. The work details the synthesis of these compounds and their structural determination through X-ray crystallography (Melo et al., 2004).

Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid Prokopenko et al. (2010) synthesized derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, exploring their transformations and applications in further chemical reactions (Prokopenko et al., 2010).

Mechanistic Investigation of Lithiated Oxazoles Capriati et al. (2002) conducted a mechanistic study on the addition of lithiated oxazoles to nitrones, revealing the formation of various dihydro-1,3-oxazoles and examining the stereochemistry of these reactions (Capriati et al., 2002).

Foldamer Design and Application

Pseudopeptide Foldamers The Homo-Oligomers of Benzyl (4S,5R)-5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylate

The study by Tomasini et al. (2003) focuses on designing pseudopeptide foldamers using 2-oxo-1,3-oxazolidine-4-carboxylic acid as a building block. The research explores the helical conformation of these foldamers and their potential applications in various fields (Tomasini et al., 2003).

Synthesis of Novel Tricyclic Isoindole Derivatives

Synthesis of Novel Tricyclic Isoindole Derivatives Melo et al. (2003) synthesized novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles from the thermolysis of specific carboxylic acids, providing insights into the structural aspects of these compounds (Melo et al., 2003).

properties

IUPAC Name

2-methyl-3-oxo-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-6-4(7)2-3(10-6)5(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZAVECFEDUDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid

CAS RN

1503697-10-6
Record name 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid
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2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid
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2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid
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Reactant of Route 6
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